molecular formula C12H20F3NO2 B13331519 tert-Butyl (3-(trifluoromethyl)cyclohexyl)carbamate

tert-Butyl (3-(trifluoromethyl)cyclohexyl)carbamate

Cat. No.: B13331519
M. Wt: 267.29 g/mol
InChI Key: IMZBZJWEMPTZSN-UHFFFAOYSA-N
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Description

tert-Butyl (3-(trifluoromethyl)cyclohexyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a cyclohexyl ring, making it a versatile compound in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(trifluoromethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethylated cyclohexyl derivative. One common method includes the use of tert-butyl carbamate and trifluoromethylcyclohexanone under specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(trifluoromethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

tert-Butyl (3-(trifluoromethyl)cyclohexyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(trifluoromethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3-(trifluoromethyl)cyclohexyl)carbamate include:

  • tert-Butyl (3-hydroxy-3-(trifluoromethyl)cyclohexyl)carbamate
  • tert-Butyl (3-oxo-5-(trifluoromethyl)cyclohexyl)carbamate
  • tert-Butyl carbamate

Uniqueness

This compound is unique due to its specific structural features, such as the trifluoromethyl group and the cyclohexyl ring, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in synthetic organic chemistry and industrial processes .

Properties

Molecular Formula

C12H20F3NO2

Molecular Weight

267.29 g/mol

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H20F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,17)

InChI Key

IMZBZJWEMPTZSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(F)(F)F

Origin of Product

United States

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